molecular formula C16H27N3O4S B5520881 N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5520881
M. Wt: 357.5 g/mol
InChI Key: UGXHXJOKUWTGDL-LSDHHAIUSA-N
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Description

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves intricate chemical processes aimed at achieving high specificity and potency. For instance, Watanabe et al. (1997) described the synthesis of a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, highlighting the methodological advancements in creating compounds with significant biological activity (Watanabe et al., 1997).

Molecular Structure Analysis

Molecular and supramolecular structure investigations, such as those by Jacobs et al. (2013), provide insight into the arrangement and interaction of molecules, which is crucial for understanding the chemical behavior and reactivity of compounds like N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide (Jacobs et al., 2013).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of such compounds involves exploring their reactivity, interaction with other chemicals, and potential for forming new compounds. Gataullin et al. (2003) explored the reactivity of N-methanesulfonyl-aniline derivatives, leading to the synthesis of new carbazole derivatives, showcasing the compound's versatility in chemical synthesis (Gataullin et al., 2003).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding how a compound behaves under different conditions and for its application in various scientific fields. The crystal structure and bonding patterns provide crucial information on the stability and physical characteristics of methanesulfonamide compounds, as explored in the work by Dodoff et al. (2004) on N-3-pyridinyl-methanesulfonamide (Dodoff et al., 2004).

Chemical Properties Analysis

Chemical properties analysis involves understanding the reactivity, stability, and interaction of N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide with other chemical entities. This includes its potential as a catalyst, reagent, or inhibitor in chemical reactions, as well as its behavior under various chemical conditions. The study by Narula et al. (1999) on the reactions of dimethyl sulfite with diorganotin oxides offers insights into the compound's reactivity and potential applications in synthesis (Narula et al., 1999).

Scientific Research Applications

Chemical Properties and Reactions

  • Chemical Reactivity and Mechanism Studies: Research on derivatives of methanesulfonamide and related compounds shows insights into their chemical reactivity and mechanisms. For instance, studies on the protonation of certain derivatives leading to the deceleration of rotation rates around specific bonds can offer foundational knowledge for designing molecules with controlled reactivity or for the development of responsive materials (Furukawa et al., 2020).

Molecular Structure Analysis

  • Crystallography and Molecular Structures: Investigations into the molecular and supramolecular structures of methanesulfonamide derivatives have provided detailed insights into their conformations and interactions. Such studies are crucial for understanding the molecular basis of their functions and interactions with other molecules, which can be vital for the design of new compounds with specific properties (Jacobs et al., 2013).

Mechanism of Action

If the compound is a drug or active molecule, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems to exert its effects .

properties

IUPAC Name

N-[(3S,4R)-1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S/c1-10(2)14-8-19(9-15(14)18-24(5,21)22)16(20)7-6-13-11(3)17-23-12(13)4/h10,14-15,18H,6-9H2,1-5H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXHXJOKUWTGDL-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CCC(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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